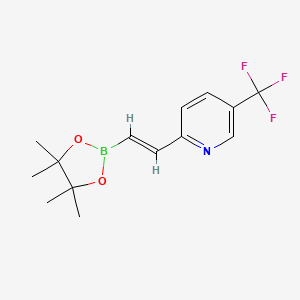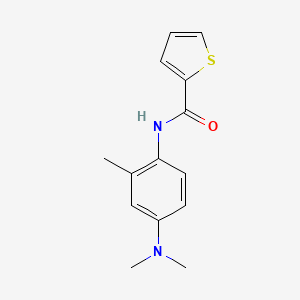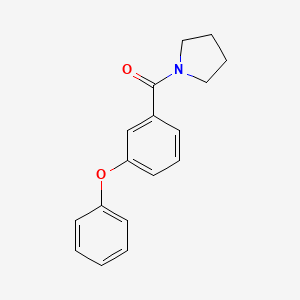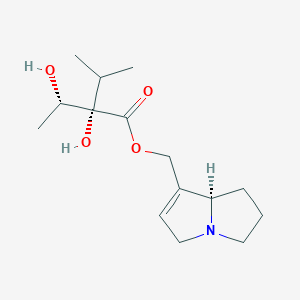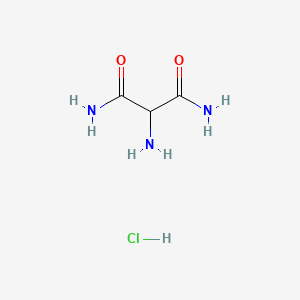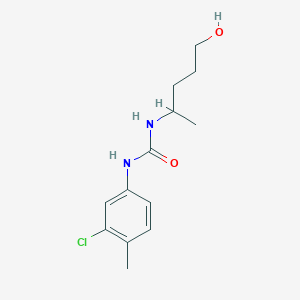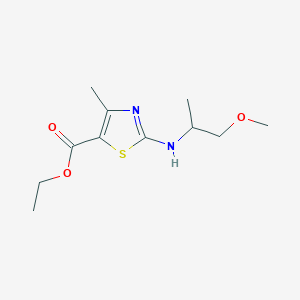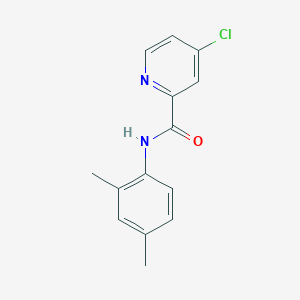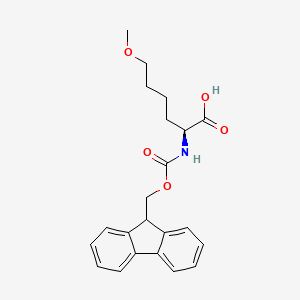
Fmoc-Nle(6-OMe)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Nle(6-OMe)-OH: is a derivative of norleucine, an amino acid, with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group and a methoxy group at the 6th position. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Nle(6-OMe)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of norleucine is protected using the Fmoc group. This is usually achieved by reacting norleucine with Fmoc-Cl in the presence of a base like sodium carbonate.
Methoxylation: The methoxy group is introduced at the 6th position through a selective methylation reaction. This can be done using methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring high purity and yield through optimized reaction conditions and purification techniques.
化学反应分析
Types of Reactions:
Oxidation: Fmoc-Nle(6-OMe)-OH can undergo oxidation reactions, particularly at the methoxy group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The Fmoc group can be removed through a substitution reaction using a base like piperidine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Norleucine derivatives without the Fmoc group.
科学研究应用
Chemistry:
- Used in peptide synthesis as a protected amino acid.
- Serves as a building block for complex organic molecules.
Biology:
- Utilized in the study of protein structure and function.
- Helps in the synthesis of peptide-based drugs.
Medicine:
- Potential use in the development of therapeutic peptides.
- Investigated for its role in drug delivery systems.
Industry:
- Employed in the production of synthetic peptides for research and pharmaceutical applications.
作用机制
Mechanism:
- The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions.
- The methoxy group at the 6th position can influence the compound’s reactivity and interactions.
Molecular Targets and Pathways:
- Targets specific amino acid sequences in peptide synthesis.
- Involved in pathways related to protein synthesis and modification.
相似化合物的比较
Fmoc-Nle-OH: Lacks the methoxy group at the 6th position.
Fmoc-Leu-OH: Similar structure but with leucine instead of norleucine.
Fmoc-Val-OH: Contains valine instead of norleucine.
Uniqueness:
- The presence of the methoxy group at the 6th position makes Fmoc-Nle(6-OMe)-OH unique, potentially altering its reactivity and interactions compared to other Fmoc-protected amino acids.
属性
分子式 |
C22H25NO5 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methoxyhexanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-27-13-7-6-12-20(21(24)25)23-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 |
InChI 键 |
SZVCCXWZGUMMEI-FQEVSTJZSA-N |
手性 SMILES |
COCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
COCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
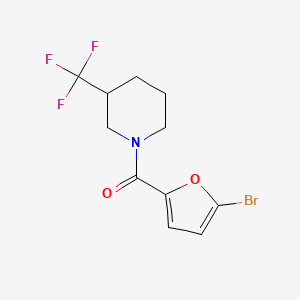
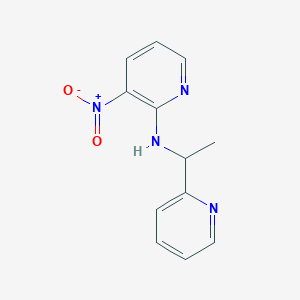
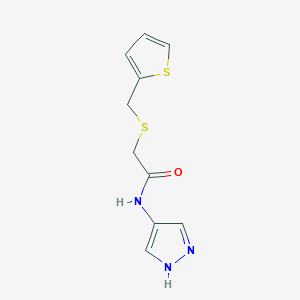
![4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid](/img/structure/B14905149.png)
